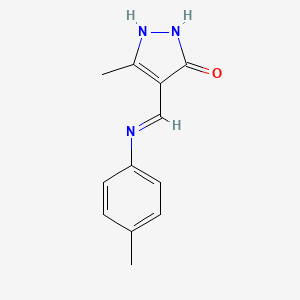

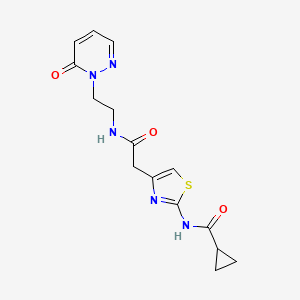

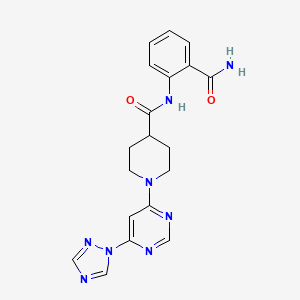

5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons in the brain. MPTP was first discovered in the 1980s when a group of drug users in California developed severe Parkinson's disease-like symptoms after consuming a contaminated batch of a synthetic opioid. The discovery of MPTP's neurotoxic effects on the brain has led to extensive research into the mechanisms of Parkinson's disease and potential treatments for the condition.

Applications De Recherche Scientifique

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity . It has shown good radical scavenging activity, with some derivatives being more active than ascorbic acid, which is used as a standard .

Anticancer Activity

The compound has shown cytotoxic properties on colorectal RKO carcinoma cells . In particular, one derivative (compound 3i) proved to be a very potent scavenger and exhibited an IC50 of 9.9±1.1 μM against RKO cells .

Apoptosis Induction

The compound has been found to induce p53-mediated apoptosis, a type of programmed cell death . This property could be useful in the treatment of various types of cancer .

Autophagy Induction

The compound has been found to activate autophagy proteins as a survival mechanism . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, and its activation could have implications in various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Some derivatives of the compound have been synthesized and tested for their antimicrobial activities . Some of these derivatives have shown good or moderate activities against the test microorganisms .

Drug Development

The compound is part of a class of drugs incorporating the pyrazole ring, which are widely used and studied for their safety profile and high therapeutic index . These drugs have a wide range of applications, including anti-inflammatory, analgesic, vasodilator, and antidepressant agents . They can also be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .

Propriétés

IUPAC Name |

5-methyl-4-[(4-methylphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)13-7-11-9(2)14-15-12(11)16/h3-7H,1-2H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUVSAGWQXGKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=C(NNC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)

![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2794416.png)

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2794418.png)

![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)